molecular formula C17H13NO5 B2467674 (1,3-Dioxoisoindolin-2-yl)methyl 4-methoxybenzoate CAS No. 208332-57-4

(1,3-Dioxoisoindolin-2-yl)methyl 4-methoxybenzoate

Cat. No. B2467674
CAS RN: 208332-57-4
M. Wt: 311.293
InChI Key: VYFUSUHENWSVAH-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindolin-2-yl)methyl 4-methoxybenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Green Synthesis and Biological Evaluation

Green Synthesis of Quinazolinones : A novel and environmentally friendly synthesis method for 2-((2-aryl-3-oxoisoindolin-1-yl)methyl)quinazolin-4(3H)-ones was developed. This synthesis involves a one-pot, three-component reaction, demonstrating an efficient pathway to these compounds, highlighting their potential in diverse scientific applications (Tashrifi et al., 2018).

Antioxidant and Anticancer Activities : Novel derivatives containing the 3-[(4-methoxyphenyl)amino]propanehydrazide structure, which include the (1,3-dioxoisoindolin-2-yl)methyl moiety, have shown promising antioxidant and anticancer activities. This research points to the potential therapeutic applications of these compounds in treating various cancers (Tumosienė et al., 2020).

Synthesis and Anti-Inflammatory Evaluation

Anti-inflammatory Derivatives : The synthesis and evaluation of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolidin-5-yl)acetic acid derivatives have been reported. These compounds exhibit significant anti-inflammatory activity, offering insights into their potential use in developing new anti-inflammatory agents (Nikalje, 2014).

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-22-12-8-6-11(7-9-12)17(21)23-10-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFUSUHENWSVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Dioxoisoindolin-2-yl)methyl 4-methoxybenzoate

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